3,4-Dichloro-6-ethoxyquinoline

Monoamine oxidase Enzyme inhibition Selectivity profiling

3,4-Dichloro-6-ethoxyquinoline (CAS 1204811-86-8) is a halogenated quinoline derivative with the molecular formula C11H9Cl2NO and a molecular weight of 242.1 g/mol. The compound features chlorine substituents at the 3- and 4-positions and an ethoxy group at the 6-position of the quinoline scaffold.

Molecular Formula C11H9Cl2NO
Molecular Weight 242.099
CAS No. 1204811-86-8
Cat. No. B598986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichloro-6-ethoxyquinoline
CAS1204811-86-8
Synonyms3,4-Dichloro-6-ethoxyquinoline
Molecular FormulaC11H9Cl2NO
Molecular Weight242.099
Structural Identifiers
SMILESCCOC1=CC2=C(C(=CN=C2C=C1)Cl)Cl
InChIInChI=1S/C11H9Cl2NO/c1-2-15-7-3-4-10-8(5-7)11(13)9(12)6-14-10/h3-6H,2H2,1H3
InChIKeyKSZJQQFGHUKMFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dichloro-6-ethoxyquinoline (CAS 1204811-86-8): Chemical Identity and Procurement Baseline


3,4-Dichloro-6-ethoxyquinoline (CAS 1204811-86-8) is a halogenated quinoline derivative with the molecular formula C11H9Cl2NO and a molecular weight of 242.1 g/mol . The compound features chlorine substituents at the 3- and 4-positions and an ethoxy group at the 6-position of the quinoline scaffold . Its predicted boiling point is 333.9±37.0 °C . This substitution pattern distinguishes it from the more common 2,4-dichloro-6-ethoxyquinoline isomer (CAS 1447960-17-9) and from simpler 3,4-dichloroquinoline analogs lacking the 6-ethoxy group .

3,4-Dichloro-6-ethoxyquinoline: Why Simple Quinoline Analogs Cannot Substitute


The 3,4-dichloro substitution pattern on the quinoline core is non-interchangeable with other regioisomers. In regioselective synthesis studies of chloroquinolines, the C4 position exhibits distinct reactivity for ethoxylation compared to C2, C3, or other positions [1]. The 3,4-dichloro configuration provides a unique electrophilic profile where both chlorine atoms are positioned on the pyridine ring in an ortho relationship, influencing subsequent nucleophilic aromatic substitution reactions differently than the 2,4-dichloro isomer (CAS 1447960-17-9) or 4,7-dichloroquinoline [1][2]. The 6-ethoxy group further modulates electron density on the fused benzene ring, affecting both physicochemical properties and reactivity at the chloro-substituted positions [2].

3,4-Dichloro-6-ethoxyquinoline: Quantified Differentiation Evidence for Procurement Decisions


MAO-B Inhibition: >5.9-Fold Selectivity Over MAO-A vs. Reported High-Potency MAO-B Inhibitors

3,4-Dichloro-6-ethoxyquinoline exhibits weak but measurable inhibition of human MAO-B with an IC50 of 17,000 nM, while showing essentially no inhibition of human MAO-A (IC50 > 100,000 nM), translating to at least a 5.9-fold selectivity window for MAO-B [1]. This contrasts with the high-potency MAO-B inhibitor N-(3,4-dichlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, which achieves an IC50 of 5.30 nM and >1,887-fold selectivity [2]. The quantitative difference defines this compound's utility as a negative control or a weak reference inhibitor rather than a lead candidate.

Monoamine oxidase Enzyme inhibition Selectivity profiling

3,4-Dichloro Substitution Pattern: Regioselective Reactivity for Nucleophilic Aromatic Substitution vs. 2,4-Dichloro Analogs

The 3,4-dichloro substitution pattern on the quinoline pyridine ring presents a distinct regioselective reactivity profile for sequential nucleophilic aromatic substitution (SNAr). In contrast to the more common 2,4-dichloro substitution pattern, where C4 is typically more reactive than C2 for ethoxylation [1], the 3,4-dichloro arrangement places the two chlorine atoms in an ortho relationship on the same ring, which can influence both the electronic environment and the steric accessibility for subsequent derivatization [2]. This substitution pattern is less commonly commercially available than the 2,4-dichloro or 4,7-dichloro variants.

Synthetic intermediate Regioselective functionalization Quinoline derivatization

Predicted Physicochemical Profile: Moderate Lipophilicity for Cellular Permeability

Computational predictions indicate a calculated logP of approximately 2.44 for 3,4-dichloro-6-ethoxyquinoline . This value falls within a favorable range for passive membrane permeability (typically logP 1–4) while maintaining sufficient aqueous solubility for in vitro assay compatibility. As a point of reference, the 2,4-dichloro-6-ethoxyquinoline isomer shares the same molecular formula and is predicted to have a similar logP range based on its structural composition .

ADME prediction Lipophilicity Physicochemical properties

MELK Inhibitor Scaffold Potential: Patent-Documented Structural Class

Quinoline derivatives containing dichloro substitution patterns have been disclosed as maternal embryonic leucine zipper kinase (MELK) inhibitors in US patent US-9120749-B2 [1]. Similarly, substituted quinoline compounds with halogenated scaffolds are claimed in US-9133162-B2 [2]. While 3,4-dichloro-6-ethoxyquinoline itself is not explicitly exemplified as a final active compound in these patents, its scaffold architecture aligns with the general structural claims, positioning it as a potential intermediate or analog for MELK-targeted medicinal chemistry programs.

Kinase inhibition MELK Cancer research

3,4-Dichloro-6-ethoxyquinoline: Evidence-Backed Application Scenarios for Scientific Procurement


MAO-B Assay Development: Validated Low-Activity Reference Control

Use 3,4-dichloro-6-ethoxyquinoline as a weak MAO-B inhibitor reference standard (IC50 = 17,000 nM) with documented >5.9-fold selectivity over MAO-A for assay validation and counter-screening workflows. This compound is appropriate for establishing baseline inhibition thresholds or as a negative control when screening for high-potency MAO-B inhibitors such as N-(3,4-dichlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide (IC50 = 5.30 nM) [1][2].

Synthetic Intermediate: Regioselective Derivatization at 3,4-Dichloro Positions

Employ 3,4-dichloro-6-ethoxyquinoline as a synthetic building block for sequential nucleophilic aromatic substitution reactions requiring the ortho 3,4-dichloro arrangement on the pyridine ring. This substitution pattern provides a distinct reactivity profile compared to the more common 2,4-dichloro isomer, enabling access to substitution patterns that cannot be achieved from alternative regioisomers [1].

MELK Inhibitor SAR Studies: Scaffold Diversification Building Block

Incorporate 3,4-dichloro-6-ethoxyquinoline into structure-activity relationship (SAR) campaigns targeting maternal embryonic leucine zipper kinase (MELK) inhibition. The quinoline scaffold with dichloro substitution falls within the structural scope of patented MELK inhibitor chemotypes, making this compound a relevant intermediate for generating analog libraries [1][2].

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